molecular formula C10H8O3 B3374703 7-Methyl-1-benzofuran-3-carboxylic acid CAS No. 1033196-18-7

7-Methyl-1-benzofuran-3-carboxylic acid

Cat. No. B3374703
CAS RN: 1033196-18-7
M. Wt: 176.17 g/mol
InChI Key: OJZFKUVTMWYITA-UHFFFAOYSA-N
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Description

7-Methyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative . It has a molecular weight of 176.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8O3/c1-6-3-2-4-7-8 (10 (11)12)5-13-9 (6)7/h2-5H,1H3, (H,11,12) . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 176.17 .

Mechanism of Action

The mechanism of action of 7-Methyl-1-benzofuran-3-carboxylic acid is not fully understood. However, studies have shown that this compound can interact with metal ions, such as copper and iron, through the carboxylic acid group, leading to the formation of a complex. The fluorescence of this compound is enhanced upon complex formation, allowing for the detection of metal ions. This compound has also been shown to inhibit the activity of COX-2 and LOX enzymes, potentially through the formation of a complex with the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant activity, potentially due to its ability to chelate metal ions and scavenge free radicals. This compound has also been shown to have anti-inflammatory activity, potentially through the inhibition of COX-2 and LOX enzymes. Additionally, this compound has been studied for its potential as an antitumor agent, with studies showing that this compound can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Methyl-1-benzofuran-3-carboxylic acid in lab experiments is its fluorescent properties, which allow for the detection of metal ions in biological systems. Additionally, this compound has been shown to have potential as an inhibitor of enzymes involved in inflammation and as an antitumor agent. However, the synthesis of this compound can be challenging, with yields ranging from 30-60%. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications.

Future Directions

For the study of 7-Methyl-1-benzofuran-3-carboxylic acid include further investigation of its mechanism of action, as well as its potential applications as an antioxidant, anti-inflammatory agent, and antitumor agent. Additionally, the synthesis of this compound could be optimized to increase yields and reduce costs. Further studies could also investigate the potential of this compound as a therapeutic agent for the treatment of diseases, such as cancer and inflammation.

Scientific Research Applications

7-Methyl-1-benzofuran-3-carboxylic acid has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. This compound has also been used as a building block for the synthesis of other compounds, such as benzofuran-based derivatives with potential anticancer activity. Additionally, this compound has been studied for its potential as an inhibitor of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-7-8(10(11)12)5-13-9(6)7/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZFKUVTMWYITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033196-18-7
Record name 7-methyl-1-benzofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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